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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835 Get Quote

Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant

interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl

ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a

wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is

recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to

multiple biological targets.[1] This technical guide provides a comprehensive overview of its

chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Detailed experimental data for the primary physical properties of 2-(4-nitrophenyl)benzoic
acid are not extensively reported in the available literature. However, its fundamental identifiers

are well-established.
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Property Value Reference

CAS Number 18211-41-1 [1]

Molecular Formula C₁₃H₉NO₄

Molecular Weight 243.21 g/mol [1]

InChI Key
IVKKQTQLZURECG-

UHFFFAOYSA-N
[1]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Spectroscopic Analysis
While specific spectra for this compound are not readily available, its structural features allow

for the prediction of key spectroscopic signatures based on analogous compounds.
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Technique Expected Features

¹H NMR

- Aromatic Protons: Complex multiplets in the

aromatic region (approx. δ 7.4-8.4 ppm). The

protons on the nitrophenyl ring would likely

appear as two distinct doublets (an AA'BB'

system) due to the strong electron-withdrawing

effect of the nitro group. The protons on the

benzoic acid ring would show more complex

splitting patterns. - Carboxylic Proton: A broad

singlet at a downfield chemical shift (δ > 10

ppm), which may not be observed depending on

the solvent and concentration.

¹³C NMR

- Carbonyl Carbon: A signal for the carboxylic

acid carbon (C=O) typically appears in the δ

165-175 ppm range. - Aromatic Carbons:

Multiple signals between δ 120-150 ppm. The

carbon attached to the nitro group (C-NO₂)

would be significantly downfield, while the

quaternary carbons of the biaryl linkage would

also be distinct.

IR Spectroscopy

- O-H Stretch: A very broad absorption band

from the carboxylic acid hydroxyl group, typically

in the 2500-3300 cm⁻¹ range. - C=O Stretch: A

strong, sharp absorption from the carbonyl

group around 1700-1725 cm⁻¹. - N-O Stretch

(NO₂): Two strong, characteristic absorptions for

the nitro group: an asymmetric stretch around

1510-1550 cm⁻¹ and a symmetric stretch

around 1340-1380 cm⁻¹. - C=C Stretch:

Aromatic ring stretching vibrations in the 1450-

1600 cm⁻¹ region.

Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to

the molecular weight (m/z = 243.21). -

Fragmentation: Characteristic fragmentation

patterns would include the loss of -OH (m/z =
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226), -COOH (m/z = 198), and -NO₂ (m/z =

197).

Chemical Reactivity and Key Transformations
The dual functionality of 2-(4-nitrophenyl)benzoic acid allows for selective modifications at

either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group
A common and synthetically useful transformation is the reduction of the nitro group to a

primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to

further derivatization, such as amide or sulfonamide formation. Common reducing agents

include:

Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[1]

Tin(II) chloride (SnCl₂) in the presence of a strong acid.[1]

Iron (Fe) powder in an acidic medium like acetic acid or dilute HCl.[1]

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters

and amides. These reactions are fundamental for modifying the compound's physicochemical

properties.

Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g.,

Fischer esterification).

Amidation: A more efficient route involves first converting the carboxylic acid to a more

reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The

resulting acyl chloride can then be reacted with a primary or secondary amine to form the

corresponding amide with high efficiency.[1] Direct coupling with an amine using a coupling

agent like dicyclohexylcarbodiimide (DCC) is also a common method.[1]
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Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies
The key challenge in synthesizing 2-(4-nitrophenyl)benzoic acid is the formation of the C-C

bond between the two aromatic rings.

Classical Route: Ullmann Condensation
The Ullmann reaction is a classic method for forming biaryl compounds, involving the copper-

catalyzed coupling of two aryl halides at high temperatures.[1][2] While effective, this method

often requires harsh conditions and stoichiometric amounts of copper.

To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium

carbonate (2.5 eq), and copper powder (2.0 eq).

The flask is flushed with an inert gas (e.g., Nitrogen or Argon).

High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated

to 180-200 °C with vigorous stirring for 12-24 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and

filtered to remove copper salts.

The filtrate is washed with dilute HCl to remove basic impurities and then with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography or recrystallization to yield 2-(4-
nitrophenyl)benzoic acid.

Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a

palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3]
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This reaction typically proceeds under milder conditions with higher functional group tolerance

compared to the Ullmann reaction.

In a reaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1

eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g.,

toluene/ethanol/water or dioxane/water).[4]

Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

(0.01-0.05 eq).

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until

the starting material is consumed (4-12 hours).

After cooling, acidify the mixture with dilute HCl to protonate the product.

Extract the product into an organic solvent like ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter, concentrate the solvent, and purify the crude solid by column chromatography or

recrystallization.

Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development
2-(4-Nitrophenyl)benzoic acid is primarily used as a versatile intermediate in organic

synthesis.

Pharmaceutical Synthesis: The core structure is a key component in the synthesis of more

complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic

acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major

class of antihypertensive drugs.[1] The ability to reduce the nitro group to an amine allows for

its use as a scaffold to build diverse molecular libraries for drug screening.
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Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of

dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis

of various colorants.

Materials Science: The electronic properties imparted by the electron-withdrawing nitro group

make this and similar molecules candidates for the design of functional materials with

specific optical or electronic characteristics.

Conclusion
2-(4-Nitrophenyl)benzoic acid is a valuable chemical building block characterized by its dual

functionality. While detailed physical property data is sparse, its chemical reactivity is well-

understood and predictable. The ability to selectively manipulate both the carboxylic acid and

the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura

coupling, ensures its continued importance as an intermediate in the development of

pharmaceuticals, dyes, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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